5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole
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Overview
Description
5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a methylisoxazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
- Specifically, our focus is on ENT2 , as this compound exhibits greater selectivity for ENT2 over ENT1 .
- Notably, the presence of a halogen substitute near the piperazine ring is essential for inhibitory effects .
Target of Action
Mode of Action
- acts as an irreversible and non-competitive inhibitor of ENT1 and ENT2.
Biochemical Analysis
Biochemical Properties
5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been shown to inhibit ENTs in a concentration-dependent manner, with a greater selectivity towards ENT2 than ENT1 .
Cellular Effects
In cellular models, this compound has been observed to inhibit the uptake of uridine and adenosine, two key nucleosides involved in various cellular processes . This inhibition could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with ENTs, leading to their inhibition . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity of the transporters for uridine (Km), indicating a non-competitive inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully elucidated. It has been noted that the inhibitory effect of the compound on ENTs could not be washed out, suggesting a potential for long-term effects on cellular function .
Metabolic Pathways
The specific metabolic pathways involving this compound are currently unknown. Given its interaction with ENTs, it may influence the metabolism of nucleosides and nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated by ENTs, given its inhibitory effects on these transporters .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Considering its interaction with ENTs, it may be localized in the cell membrane where these transporters are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Attachment of the Methylisoxazole Group: The next step involves the reaction of 4-(2-fluorophenyl)piperazine with 3-methylisoxazole-5-carbaldehyde in the presence of a suitable catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the isoxazole ring, resulting in the formation of reduced isoxazole derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting central nervous system disorders.
Pharmacology: It is used in the study of receptor binding and activity, especially in relation to serotonin and dopamine receptors.
Biology: The compound is utilized in biochemical assays to investigate its effects on cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is structurally similar and also contains a fluorophenyl-piperazine moiety.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Another similar compound with a fluorophenyl-piperazine group, but with a pyridazinone core.
Uniqueness
5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole is unique due to its isoxazole core, which imparts distinct chemical and pharmacological properties. The presence of the isoxazole ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-12-10-13(20-17-12)11-18-6-8-19(9-7-18)15-5-3-2-4-14(15)16/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXOUGTMCXTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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